molecular formula C6H8ClNO2S2 B1378862 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride CAS No. 1423034-33-6

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride

Cat. No.: B1378862
CAS No.: 1423034-33-6
M. Wt: 225.7 g/mol
InChI Key: ZCVFHDJLVSSLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the sulfanyl and acetic acid groups. One common method involves the reaction of 4-methylthiazole with chloroacetic acid in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox balance. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride is unique due to its specific combination of a thiazole ring and a sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2.ClH/c8-6(9)3-10-1-5-2-11-4-7-5;/h2,4H,1,3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVFHDJLVSSLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CSCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride
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2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride

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